REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1.CCCCCC.C(O)(C)C.C(NCC)C>>[CH3:1][N:2]([CH3:14])[C@H:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1.[CH3:1][N:2]([CH3:14])[C@@H:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1CC2=CC(=CC=C2CC1)N)C
|
Name
|
hexane isopropanol diethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(C)O.C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN([C@@H]1CC2=CC(=CC=C2CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg |
Name
|
|
Type
|
product
|
Smiles
|
CN([C@H]1CC2=CC(=CC=C2CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |